Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Description

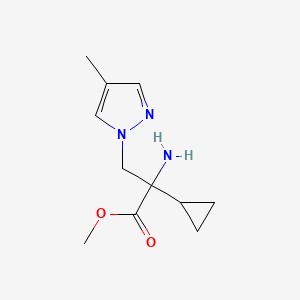

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound characterized by a cyclopropyl-substituted amino group and a 4-methylpyrazole moiety linked to a methyl ester backbone.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-amino-2-cyclopropyl-3-(4-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C11H17N3O2/c1-8-5-13-14(6-8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3 |

InChI Key |

OITKXPFEDCKWCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CC(C2CC2)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopropyl group followed by the introduction of the pyrazolyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Addition: The compound can participate in addition reactions, particularly at the cyclopropyl group, under suitable conditions

Scientific Research Applications

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide steric hindrance, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several pyrazole- and amino acid-derived molecules. Key analogues include:

Key Observations:

- Cyclopropane Influence: The cyclopropyl group in the target compound introduces torsional strain, which may enhance binding selectivity in receptor-ligand interactions compared to non-cyclopropane analogues like the dihydrochloride salt .

- Pyrazole Functionalization: The 4-methylpyrazole group is a common pharmacophore in kinase inhibitors and metal-organic frameworks. Derivatives with hydroxyl or amino substituents (e.g., 11a/b) exhibit altered electronic profiles, affecting hydrogen-bonding capacity .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives but may require hydrolysis for prodrug activation.

Physicochemical and Spectroscopic Properties

Biological Activity

Methyl 2-amino-2-cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate, a compound with the CAS number 1341053-57-3, has garnered attention in recent years due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 208.26 g/mol

Structure: The compound features a cyclopropyl group and a pyrazole moiety, which are critical for its biological activity.

Pharmacological Properties

- Antimicrobial Activity : Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

- Antitumor Activity : Pyrazole compounds are known for their antitumor effects. Research has highlighted the potential of this compound to inhibit cancer cell proliferation in vitro, particularly against specific cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) .

- Anti-inflammatory Effects : There is evidence suggesting that pyrazole derivatives can modulate inflammatory pathways. The compound's ability to reduce pro-inflammatory cytokines has been noted in experimental models .

The biological activities of this compound may be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and tumorigenic processes.

- Receptor Modulation : Its structure allows for potential binding to receptors that mediate cellular responses, influencing pathways related to cell survival and proliferation.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of pyrazole derivatives revealed that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.

Study 2: Antitumor Activity Assessment

In vitro assays were performed using this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. Further studies involving molecular dynamics simulations suggested that the compound interacts favorably with target proteins involved in cancer progression.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.